2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15N3O3. It is a benzamide derivative, which is a class of compounds widely used in various industries, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines.
Scientific Research Applications
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound finds applications in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-methoxyphenyl)benzamide: Lacks the aminocarbonyl group, leading to different chemical properties and biological activities.
N-(4-chlorophenyl)benzamide:
N-(4-nitrophenyl)benzamide: The presence of a nitro group significantly changes its chemical behavior and biological effects.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(carbamoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-11-8-6-10(7-9-11)17-14(19)12-4-2-3-5-13(12)18-15(16)20/h2-9H,1H3,(H,17,19)(H3,16,18,20) |
InChI Key |
GZSMAUIAWPWVBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)N |
Origin of Product |
United States |
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